3-{[4-(Methoxycarbonyl)pyridin-2-yl]oxy}benzoic acid
Overview
Description
3-{[4-(Methoxycarbonyl)pyridin-2-yl]oxy}benzoic acid is an organic compound with the molecular formula C14H11NO5. It is a white crystalline powder that is soluble in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[4-(Methoxycarbonyl)pyridin-2-yl]oxy}benzoic acid typically involves the reaction of 4-(methoxycarbonyl)pyridine-2-ol with 3-bromobenzoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 3-{[4-(Methoxycarbonyl)pyridin-2-yl]oxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-{[4-(Methoxycarbonyl)pyridin-2-yl]oxy}benzoic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, including the development of new drugs and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[4-(Methoxycarbonyl)pyridin-2-yl]oxy}benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways and cellular processes, leading to its observed effects .
Comparison with Similar Compounds
- 3-(4-Pyridinyl)benzoic acid
- 3-(2-Chloropyridin-4-yl)benzoic acid
- 3-(2-Carboxypyridin-4-yl)benzoic acid
- 3-(2-Carbamoylpyridin-4-yl)benzoic acid
Comparison: Compared to similar compounds, 3-{[4-(Methoxycarbonyl)pyridin-2-yl]oxy}benzoic acid is unique due to the presence of the methoxycarbonyl group, which can influence its reactivity and interactions with other molecules. This functional group can enhance the compound’s solubility in organic solvents and its ability to participate in specific chemical reactions .
Properties
IUPAC Name |
3-(4-methoxycarbonylpyridin-2-yl)oxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-19-14(18)10-5-6-15-12(8-10)20-11-4-2-3-9(7-11)13(16)17/h2-8H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNUHWCBXKDNQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)OC2=CC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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